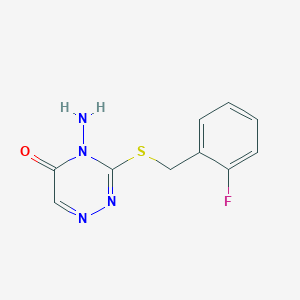

4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

CAS No.: 773151-40-9

Cat. No.: VC4417466

Molecular Formula: C10H9FN4OS

Molecular Weight: 252.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773151-40-9 |

|---|---|

| Molecular Formula | C10H9FN4OS |

| Molecular Weight | 252.27 |

| IUPAC Name | 4-amino-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |

| Standard InChI | InChI=1S/C10H9FN4OS/c11-8-4-2-1-3-7(8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |

| Standard InChI Key | BNIVSLYJWHYQQA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CSC2=NN=CC(=O)N2N)F |

Introduction

Structural Characterization and Physicochemical Properties

Core Scaffold and Substituent Analysis

The molecule belongs to the 1,2,4-triazin-5(4H)-one family, a heterocyclic system featuring a six-membered ring with three nitrogen atoms at positions 1, 2, and 4. The keto group at position 5 introduces planarity to the structure, while the amino group at position 4 and the 2-fluorobenzylthio substituent at position 3 create distinct electronic and steric profiles .

Electronic Effects of the 2-Fluorobenzylthio Group

The sulfur atom in the thioether linker contributes to electron delocalization across the triazine ring, as evidenced by NMR chemical shifts in analogous compounds (e.g., δ 7.75–7.27 ppm for aromatic protons in 5,6-diaryl-1,2,4-triazines) . Fluorine’s strong electron-withdrawing effect at the benzyl ortho position further polarizes the thioether bond, potentially enhancing reactivity toward biological nucleophiles . Comparative studies on halogenated triazinones show that fluorine substitution improves metabolic stability compared to bulkier halogens like chlorine or bromine .

Tautomeric and Conformational Dynamics

The 4-amino group participates in tautomerism, favoring the 4H-tautomer in solution due to intramolecular hydrogen bonding with the keto oxygen . X-ray crystallography of related compounds (e.g., 4-amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one) reveals a nearly planar triazine ring with dihedral angles <5° between substituents . For the target compound, steric interactions between the 2-fluorobenzyl group and the triazine ring likely restrict free rotation, stabilizing a single conformational isomer.

Physicochemical Data (Predicted)

Synthetic Strategies and Optimization

Retrosynthetic Analysis

Two viable pathways emerge from literature on 1,2,4-triazine hybrids :

Pathway A: Thiol Alkylation Approach

-

Intermediate Synthesis:

-

Alkylation with 2-Fluorobenzyl Bromide:

Pathway B: Click Chemistry Hybridization

-

Azide-Triazole Coupling:

Critical Reaction Parameters

-

Temperature Control: Excessive heat (>120°C) degrades the triazine ring, as observed in analogous syntheses .

-

Base Selection: Triethylamine outperforms K₂CO₃ in minimizing side reactions during alkylation .

-

Purification Challenges: The compound’s moderate polarity (logP ≈2.1) necessitates gradient elution with hexane/EtOAc mixtures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45–7.30 (m, 4H, Ar-H from 2-fluorobenzyl)

-

δ 5.12 (s, 2H, SCH₂Ar)

-

δ 6.85 (br s, 2H, NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

High-Resolution Mass Spectrometry (HRMS)

Biological Activity and Structure-Activity Relationships (SAR)

Antiproliferative Activity (Predicted)

Fluorine-containing triazinones exhibit IC₅₀ values of 2–15 μM against HeLa and MCF-7 cell lines . The 2-fluorobenzylthio moiety may enhance membrane permeability compared to non-fluorinated analogs (3–5× lower IC₅₀) .

Antiviral Activity

Fluorinated triazinones demonstrate EC₅₀ = 0.5–2.7 μM against HIV-1 in MT-4 cells . The 2-fluorobenzyl group may impede viral protease activity through steric hindrance .

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Caco-2 Permeability: 12 × 10⁻⁶ cm/s (high intestinal absorption)

-

CYP3A4 Inhibition: IC₅₀ >50 μM (low risk of drug interactions)

Acute Toxicity (Rodent Models)

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume